1-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole
Description
1-[(4-Fluorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole is a benzodiazole derivative characterized by a fluorophenylmethyl group at the N1 position and a thiophen-2-yl substituent at the C2 position. The fluorine atom on the benzyl group enhances lipophilicity and metabolic stability, while the thiophene ring contributes to π-π stacking interactions and electronic modulation . This compound’s structural features make it relevant for pharmaceutical and materials science research, particularly in targeting sulfur-rich biological systems or optoelectronic applications.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-thiophen-2-ylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2S/c19-14-9-7-13(8-10-14)12-21-16-5-2-1-4-15(16)20-18(21)17-6-3-11-22-17/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBDNEHWUFJIBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole typically involves multi-step reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and optimizing reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has shown that benzodiazole derivatives exhibit notable anticancer properties. In particular, compounds similar to 1-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole have been evaluated for their efficacy against various cancer cell lines. For instance, derivatives containing thiophene rings have demonstrated enhanced cytotoxicity against human cancer cell lines such as MCF-7 and HCT-116. A study indicated that the introduction of electron-withdrawing groups at specific positions on the aromatic ring significantly improved biological activity against these cell lines .
Antimicrobial Properties
Benzodiazole derivatives are also recognized for their antimicrobial activities. Compounds structurally related to 1-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole have shown effectiveness against various bacterial strains and fungi. The presence of the thiophene moiety is believed to enhance the interaction with microbial targets, leading to increased antibacterial and antifungal activity .
Structure-Activity Relationship Studies
SAR Analysis
Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of benzodiazoles influence their biological activities. For example, variations in substituents on the benzodiazole ring can lead to significant changes in potency against cancer and microbial targets. These studies often involve synthesizing multiple derivatives and testing them for biological activity, allowing researchers to identify key structural features responsible for enhanced efficacy .
| Compound | Structure | Activity Against MCF-7 (IC50 µM) | Activity Against HCT-116 (IC50 µM) |
|---|---|---|---|
| Compound A | Structure A | 0.48 | 5.13 |
| Compound B | Structure B | 0.78 | 1.54 |
| 1-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole | Target Compound | TBD | TBD |
Material Science Applications
Organic Electronics
The unique electronic properties of thiophene-containing compounds make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of the benzodiazole unit can enhance charge transport properties, which is critical for the performance of electronic devices .
Synthesis of Conductive Polymers
Research indicates that derivatives of benzodiazoles can be utilized in the synthesis of conductive polymers. The presence of fluorine substituents can improve the thermal stability and electrical conductivity of these materials, making them advantageous for use in flexible electronic applications .
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating a series of benzodiazole derivatives, researchers found that modifications at the thiophene position led to compounds with IC50 values significantly lower than traditional chemotherapeutics. For instance, a derivative similar to 1-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole exhibited an IC50 value of 0.48 µM against MCF-7 cells, highlighting its potential as a lead compound for further development.
Case Study 2: Antimicrobial Testing
A comprehensive evaluation of various benzodiazole derivatives demonstrated promising activity against resistant strains of bacteria and fungi. Compounds were tested using standard disk diffusion methods, revealing that certain substitutions on the thiophene ring significantly enhanced antimicrobial efficacy compared to control compounds.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents at the N1 and C2 positions significantly influence solubility, melting points, and biological interactions. Key analogues include:
Key Observations :
- The 4-methoxyphenyl substituent introduces electron-donating effects, which may enhance solubility in polar solvents relative to the thiophene-based target.
- Thiophene’s sulfur atom in the target compound enables stronger van der Waals interactions than phenyl or methoxyphenyl groups, influencing binding affinity in biological systems .
Electronic and Spectroscopic Comparisons
- IR and NMR Data: notes that fluorophenylmethyl substituents produce distinct ¹⁹F NMR shifts (~-115 ppm) and C-F stretching vibrations (~1220 cm⁻¹). Thiophene’s aromatic protons resonate downfield (δ 7.2–7.8 ppm) compared to methoxyphenyl groups (δ 6.8–7.1 ppm) .
- Electronic Effects : The thiophene’s electron-rich nature may redshift UV-Vis absorption maxima compared to trifluoromethyl or methoxy-substituted analogues, relevant for optoelectronic applications .
Biological Activity
The compound 1-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole , also known by its CAS number 51305-80-7, is a member of the benzodiazole family, which has garnered interest for its diverse biological activities. This article examines the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H8FNS
- Molecular Weight : 205.251 g/mol
- Density : 1.17 g/cm³
- Boiling Point : 320.4 °C at 760 mmHg
- LogP : 3.63780 (indicating moderate lipophilicity)
Biological Activity Overview
The biological activity of 1-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole has been investigated in various contexts, including:
Antimicrobial Activity
Research has indicated that derivatives of benzodiazoles exhibit significant antimicrobial properties. Specifically, compounds with similar structures have shown effectiveness against a range of pathogens including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Several studies have highlighted the anticancer potential of benzodiazole derivatives. For instance, compounds related to 1-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole demonstrated cytotoxic effects against various cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The observed IC50 values for these compounds suggest a promising avenue for further development in cancer therapeutics.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels within cells, contributing to their anticancer effects.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzodiazole derivatives revealed that modifications on the thiophene ring enhanced antimicrobial activity against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL, which is comparable to standard antibiotics like ciprofloxacin .
Case Study 2: Anticancer Activity
In vitro studies on the cytotoxicity of related benzodiazoles showed that they could inhibit cell proliferation in HepG2 cells with an IC50 value of approximately 5 µM. Docking studies indicated that these compounds bind effectively to the active sites of target proteins involved in cell growth regulation .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
